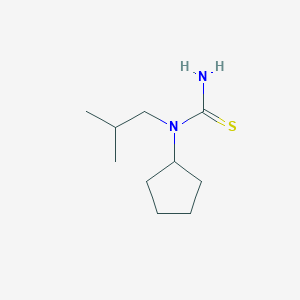
n-Cyclopentyl-n-(2-methylpropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Cyclopentyl-n-(2-methylpropyl)thiourea is a thiourea derivative with the molecular formula C10H20N2S. This compound is known for its unique structural properties, which include a cyclopentyl group and a 2-methylpropyl group attached to the thiourea moiety. Thiourea derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopentyl-n-(2-methylpropyl)thiourea can be achieved through several methods. One common approach involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .
Industrial Production Methods
Industrial production of thiourea derivatives, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental impact. The “on-water” reaction of (thio)isocyanates with amines is a sustainable and chemoselective method that is gaining popularity in industrial settings due to its simplicity and environmental benefits .
化学反应分析
Types of Reactions
n-Cyclopentyl-n-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert thiourea derivatives into amines.
Substitution: Thiourea derivatives can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted thiourea derivatives. The specific products depend on the reagents and conditions used in the reactions.
科学研究应用
n-Cyclopentyl-n-(2-methylpropyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications due to its diverse biological activities.
作用机制
The mechanism of action of n-Cyclopentyl-n-(2-methylpropyl)thiourea involves its interaction with molecular targets and pathways in biological systems. Thiourea derivatives are known to interact with enzymes and proteins, affecting various biochemical pathways. The specific molecular targets and pathways involved depend on the biological activity being studied. For example, thiourea derivatives with anticancer properties may inhibit specific enzymes involved in cell proliferation and survival.
相似化合物的比较
Similar Compounds
Similar compounds to n-Cyclopentyl-n-(2-methylpropyl)thiourea include other thiourea derivatives with different substituents. Examples include:
- n-Cyclopentyl-n-(2-methylpropyl)-N’-phenylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-benzylthiourea
- n-Cyclopentyl-n-(2-methylpropyl)-N’-ethylthiourea
Uniqueness
This compound is unique due to its specific combination of cyclopentyl and 2-methylpropyl groups attached to the thiourea moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
253315-35-4 |
|---|---|
分子式 |
C10H20N2S |
分子量 |
200.35 g/mol |
IUPAC 名称 |
1-cyclopentyl-1-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C10H20N2S/c1-8(2)7-12(10(11)13)9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI 键 |
ZZOMXABMGQJOLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN(C1CCCC1)C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















